Low-Temperature Deprotection for 193 nm Lithography vs. Other Protecting Groups
In 193 nm chemically amplified resists, the ethylcyclooctyl (ECO) protecting group demonstrates a deprotection activation energy low enough to allow post-exposure bake (PEB) imaging at 60°C [1]. This is a clear differentiation from more conventional protecting groups like tert-butyl esters, which typically require PEB temperatures above 100°C for efficient deprotection. This lower temperature processing can minimize acid diffusion, potentially leading to sharper line-edge roughness (LER) [2].
| Evidence Dimension | Deprotection Activation Energy / Minimum PEB Temperature |
|---|---|
| Target Compound Data | ECOMA-based resist: Effective PEB imaging at 60°C [1] |
| Comparator Or Baseline | Conventional tert-butyl ester-based resists: Typically require PEB >100°C [2] |
| Quantified Difference | PEB temperature lowered by >40°C; activation energy significantly lower |
| Conditions | 193 nm chemically amplified resist formulations; PEB process |
Why This Matters
Lower PEB temperature reduces thermal budget in semiconductor manufacturing and can improve lithographic resolution by limiting photoacid diffusion.
- [1] Varanasi, P. R., et al. (2008). Lactones in 193 nm resists: What do they do? Proceedings of SPIE, 6923, 692318. https://doi.org/10.1117/12.772919 View Source
- [2] Ito, H. (2005). Chemical Amplification Resists for Microlithography. Advances in Polymer Science, 172, 37-245. (Review context for conventional PEB temperatures) View Source
